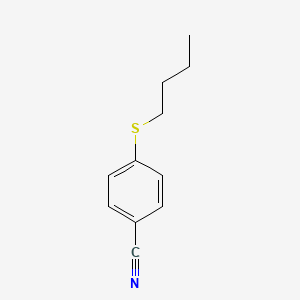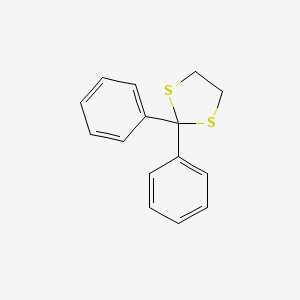
4-chlorobenzenediazonium;chloride
概要
説明
4-Chlorobenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (−N≡N+) attached to an aromatic ring. The specific structure of 4-chlorobenzenediazonium chloride includes a chlorine atom substituted at the para position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .
準備方法
4-Chlorobenzenediazonium chloride is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Synthetic Route:
- Dissolve 4-chloroaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Add a solution of sodium nitrite dropwise while maintaining the temperature.
- The resulting 4-chlorobenzenediazonium chloride precipitates out and can be isolated by filtration.
Industrial Production: The industrial production of 4-chlorobenzenediazonium chloride follows a similar procedure but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent decomposition and ensure the safety of the process .
化学反応の分析
4-Chlorobenzenediazonium chloride undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
- Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) for Sandmeyer reactions.
- Phenols or aromatic amines for azo coupling reactions.
- Reducing agents such as hypophosphorous acid for reduction reactions.
Major Products:
- Chlorobenzene, bromobenzene, and benzonitrile from Sandmeyer reactions.
- Azo dyes from coupling reactions.
- 4-Chloroaniline from reduction reactions.
科学的研究の応用
4-Chlorobenzenediazonium chloride has numerous applications in scientific research and industry:
- Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes .
- Biology: The compound is used in the preparation of biologically active molecules and as a labeling reagent in biochemical assays .
- Medicine: It is involved in the synthesis of pharmaceutical compounds and diagnostic agents .
- Industry: The compound is used in the production of pigments, dyes, and other industrial chemicals .
作用機序
The mechanism of action of 4-chlorobenzenediazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new chemical bonds .
Molecular Targets and Pathways:
- Electrophilic substitution reactions with nucleophiles.
- Formation of azo bonds through coupling reactions with aromatic compounds.
類似化合物との比較
- Benzenediazonium chloride: Lacks the chlorine substituent, making it less reactive in some reactions.
- 4-Methylbenzenediazonium chloride: Contains a methyl group, which is an electron-donating group, reducing the electrophilicity of the diazonium ion.
- 4-Nitrobenzenediazonium chloride: Contains a nitro group, which is a strong electron-withdrawing group, increasing the electrophilicity of the diazonium ion .
特性
CAS番号 |
2028-74-2 |
|---|---|
分子式 |
C6H4Cl2N2 |
分子量 |
175.01 g/mol |
IUPAC名 |
4-chlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |
InChIキー |
HDSKJRZKLHXPNF-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1[N+]#N)Cl.[Cl-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)
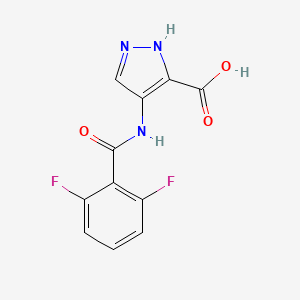
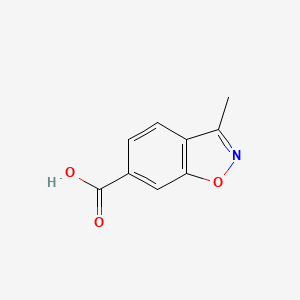


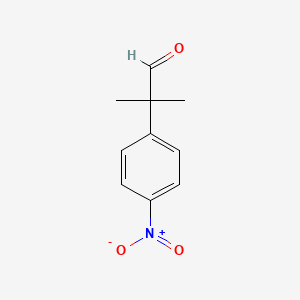
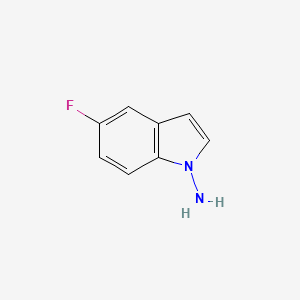
![4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)
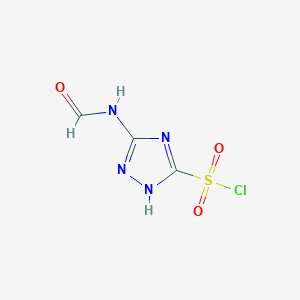
![1-[1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8731913.png)

